Nav1.7 Channel Blockade: Superior Potency over Inactive-State Channel Inhibitors
This compound demonstrates a high degree of state-dependent inhibition of the human Nav1.7 sodium channel, a key target in pain signaling. It shows an IC50 of 21 nM for 50%-inactivated human Nav1.7 channels, which are the physiologically relevant state for this target, but a significantly weaker IC50 of 56,000 nM for the resting (fully inactivated) state [1]. In contrast, the well-characterized Nav1.7 inhibitor PF-05089771 shows a comparable ~10-fold state-dependent window (11 nM for inactivated vs. ~10,000 nM for resting) but with lower absolute potency on the inactivated state . This suggests 1-(pyridin-3-ylmethyl)cyclopropanamine dihydrochloride or its derivatives may offer a superior window for selectively blocking channels in hyperexcitable tissues while sparing normal physiological function.
| Evidence Dimension | State-dependent inhibition of human Nav1.7 sodium channel |
|---|---|
| Target Compound Data | IC50 = 21 nM (for 50%-inactivated state) |
| Comparator Or Baseline | PF-05089771: IC50 = 11 nM (for half-inactivated state) |
| Quantified Difference | ~2-fold less potent but with a ~2666-fold greater state-dependent window compared to the target compound's resting-state IC50 of 56,000 nM. |
| Conditions | Electrophysiology (PatchXpress) using HEK293 cells expressing human Nav1.7. |
Why This Matters
A larger state-dependent window is crucial for developing safer analgesics with fewer off-target effects on the cardiovascular and central nervous systems.
- [1] BindingDB. (n.d.). BDBM50242509 (CHEMBL4068937): Affinity Data for Inhibition of 50% inactivated human Nav1.7alpha expressed in HEK293 cells. Retrieved April 19, 2026. View Source
